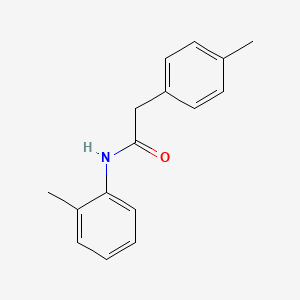
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of two methyl-substituted phenyl groups attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methylphenylamine+4-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-methylphenyl)-2-phenylacetamide
- N-(4-methylphenyl)-2-phenylacetamide
- N-(2,4-dimethylphenyl)-2-phenylacetamide
Uniqueness
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of two methyl-substituted phenyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)11-16(18)17-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUHFULPQLOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
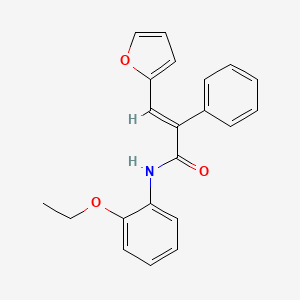
![1-(Pyridin-3-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
![3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B5832350.png)
![Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B5832369.png)
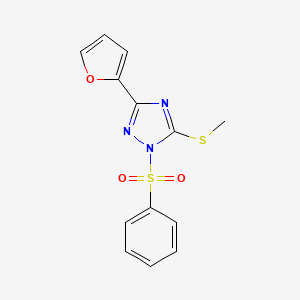
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B5832392.png)
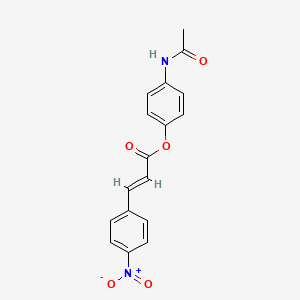
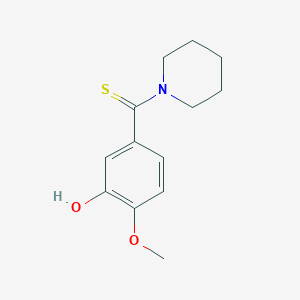
![1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone](/img/structure/B5832418.png)
